molecular formula C15H13NO2S3 B2439383 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide CAS No. 2097862-01-4

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide

Cat. No.: B2439383
CAS No.: 2097862-01-4
M. Wt: 335.45
InChI Key: DMNIJMPQFMPMRG-UHFFFAOYSA-N
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Description

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide” is a complex organic compound. It is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide is a compound that has been used in the preparation of various derivatives with potential biological activities .

Scientific Research Applications

Electrophilic Functionalization and Synthesis

The study by Yang et al. (2000) showcases the synthetic versatility of thiophene derivatives through electrophilic reactions promoted by samarium diiodide. This process enables the distant functionalization of thiophene moieties, leading to the creation of long-chain esters with significant biological and industrial relevance, such as antiarthritis agents and inhibitory agents of spore germination. These findings underscore the potential of thiophene derivatives in synthesizing complex organic molecules with precise functional group placement (Yang, Nandy, Selvakumar, & Fang, 2000).

Polymerization and Material Properties

Rasmussen, Pickens, and Hutchison (1998) introduced a novel approach to functionalized polythiophenes using 4-substituted 2,2'-bithiophenes. This method allows for the direct oxidative polymerization of monomers, producing polymers with decreased side-chain density and increased effective conjugation lengths. These polythiophenes exhibit enhanced material properties, which are critical for applications in organic electronics and photovoltaic cells (S. Rasmussen, J. Pickens, & J. Hutchison, 1998).

Phototoxic Activity in Cancer Research

Wang et al. (2007) explored the phototoxic activities of new thiophene derivatives isolated from Echinops latifolius. These compounds demonstrated significant inhibition activities against human cancer cell lines under exposure to long-wavelength ultraviolet light. This research highlights the potential therapeutic applications of thiophene derivatives in cancer treatment, providing a foundation for the development of novel photodynamic therapy agents (Yi Wang, Xian Li, Lin-Hao Li, Dali Meng, Zhanlin Li, & Ning Li, 2007).

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S3/c17-10(9-16-15(18)14-4-2-8-20-14)11-5-6-13(21-11)12-3-1-7-19-12/h1-8,10,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNIJMPQFMPMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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